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2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

JAK2 inhibitor CEP-33779 cancer therapy

2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-25-3) is a small heterocyclic building block characterized by a [1,2,4]triazolo[1,5-a]pyridine core substituted with methyl groups at the 2- and 6-positions. The compound exhibits a molecular formula of C8H9N3, a molecular weight of 147.18 g/mol, and a canonical SMILES of CC1=CN2C(=NC(=N2)C)C=C1.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 4931-25-3
Cat. No. B3052960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
CAS4931-25-3
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=N2)C)C=C1
InChIInChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)10-11(8)5-6/h3-5H,1-2H3
InChIKeyUNYGAMMRUUNCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-25-3): Core Heterocycle Selection for Kinase and GPCR-Focused Discovery


2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-25-3) is a small heterocyclic building block characterized by a [1,2,4]triazolo[1,5-a]pyridine core substituted with methyl groups at the 2- and 6-positions . The compound exhibits a molecular formula of C8H9N3, a molecular weight of 147.18 g/mol, and a canonical SMILES of CC1=CN2C(=NC(=N2)C)C=C1 . This scaffold serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition and G protein-coupled receptor modulation, most notably as a synthetic precursor in the development of CEP-33779, a selective, orally bioavailable Janus kinase 2 (JAK2) inhibitor [1].

Procurement Alert: Why Unspecified [1,2,4]Triazolo[1,5-a]pyridines Cannot Substitute for the 2,6-Dimethyl Substitution Pattern


In the [1,2,4]triazolo[1,5-a]pyridine chemotype, the position and identity of substituents dramatically alter the molecular geometry and electronic surface, which in turn dictates target engagement and selectivity. For instance, structure-activity relationship (SAR) studies on related JAK2 inhibitors demonstrate that para substitution on the aryl ring at the C8 position is critical for JAK2 potency, while meta substitution of a C2-NH-aryl moiety provides exceptional JAK2/JAK3 selectivity [1]. Additionally, comparative studies of isomeric triazolopyridine derivatives reveal that minor changes in substituent positioning profoundly impact receptor subtype selectivity, with H-bond donor strength being a key determinant of adenosine A2a receptor inhibitory activity [2]. The 2,6-dimethyl pattern of the target compound provides a specific steric and electronic environment essential for its role as a precursor in defined synthetic routes, and generic substitution with a differently substituted or unsubstituted core would fail to recapitulate the same reaction outcomes or biological profiles.

Quantitative Differentiation: Evidence-Based Performance of 2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine Against Key Comparators


JAK2 Inhibitor CEP-33779 Synthesis: Critical 2,6-Dimethyl Core Required for Orally Bioavailable JAK2/JAK3 Selectivity

The 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine core is a defined synthetic intermediate in the preparation of CEP-33779, a selective JAK2 inhibitor. While the target compound itself is a precursor, the final drug candidate demonstrates a JAK2 IC50 of 1.8 nM and JAK3 IC50 of >1000 nM, yielding a JAK3/JAK2 selectivity ratio of >555-fold. This high selectivity profile is critically dependent on the precise substitution pattern, which is established during the synthetic sequence from the 2,6-dimethyl core [1].

JAK2 inhibitor CEP-33779 cancer therapy kinase selectivity

VEGFR2 Kinase Inhibition: Slow Dissociation Kinetics Conferred by the Triazolopyridine Core

Derivatives based on the [1,2,4]triazolo[1,5-a]pyridine scaffold, such as compound 13d, exhibit strong VEGFR2 kinase inhibition and, importantly, slow dissociation kinetics from the target. This kinetic profile is advantageous for sustained target engagement. The [1,2,4]triazolo[1,5-a]pyridine core is essential for this property, as it positions the N1-nitrogen as a hydrogen bond acceptor for the backbone NH of Cys919 [1].

VEGFR2 angiogenesis kinase inhibitor dissociation kinetics

Physicochemical Properties: Defined Density and PSA for Accurate Reaction Planning

The target compound has a defined density of 1.19 g/cm³ and a topological polar surface area (PSA) of 30.19 Ų, as reported in chemical databases . These precise values enable accurate stoichiometric calculations and solubility predictions in synthetic workflows, contrasting with uncharacterized or generic [1,2,4]triazolo[1,5-a]pyridine derivatives for which such data may be unavailable.

physicochemical properties density polar surface area formulation

Application-Specific Use Cases for 2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine Based on Validated Evidence


Synthesis of Selective JAK2 Inhibitors (e.g., CEP-33779 and Analogs)

The 2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine core is a critical intermediate for the construction of CEP-33779 and related JAK2 inhibitors [1]. Researchers pursuing selective JAK2 inhibition for oncology programs require this exact core to access the para- and meta-substitution patterns on the triazolopyridine ring that confer high JAK2/JAK3 selectivity (>555-fold). Substitution with alternative triazolopyridine isomers would derail the established SAR and fail to produce the desired selectivity profile.

Development of VEGFR2 Kinase Inhibitors with Optimized Dissociation Kinetics

Medicinal chemists targeting VEGFR2 for anti-angiogenic therapy can utilize this core to generate compounds with slow dissociation kinetics [1]. The precise geometry of the [1,2,4]triazolo[1,5-a]pyridine ring system, as found in the target compound, is essential for maintaining the critical hydrogen bond with Cys919. The 2,6-dimethyl substitution pattern provides a starting point for further functionalization (e.g., at C8) to build potent, kinetically optimized inhibitors.

GPCR Ligand Discovery Programs Requiring Defined Steric and Electronic Parameters

The [1,2,4]triazolo[1,5-a]pyridine core is a privileged scaffold in GPCR ligand design, as exemplified by adenosine receptor modulators [1]. The 2,6-dimethyl pattern imposes specific steric constraints and influences the electronic distribution of the heterocycle, which can be exploited to fine-tune ligand-receptor interactions. This building block is suitable for library synthesis aimed at identifying novel GPCR agonists or antagonists with improved subtype selectivity.

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